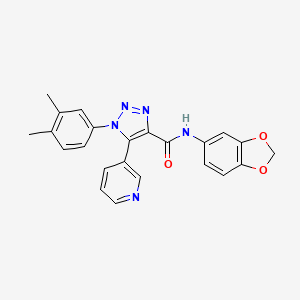

N-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a benzodioxole group, a 3,4-dimethylphenyl moiety, and a pyridine ring. The compound’s crystallographic parameters, such as bond lengths, angles, and torsion angles, would typically be determined using X-ray diffraction (XRD) data refined via programs like SHELXL . Visualization and geometry analysis would leverage tools like WinGX and ORTEP for Windows .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O3/c1-14-5-7-18(10-15(14)2)28-22(16-4-3-9-24-12-16)21(26-27-28)23(29)25-17-6-8-19-20(11-17)31-13-30-19/h3-12H,13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSNSFSLEQIAML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CN=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Coupling Reactions: The triazole ring is then coupled with the benzodioxole, dimethylphenyl, and pyridinyl groups using various coupling reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

High-Pressure Reactors: To facilitate the cycloaddition reaction.

Automated Synthesis: Using robotic systems to handle the multiple steps involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and pyridinyl groups.

Reduction: Reduction reactions can be used to modify the triazole ring or the carboxamide group.

Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, this compound might be explored as a potential drug candidate for treating various diseases. Its unique structure could interact with biological targets in novel ways.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological activity. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include:

Enzymes: Such as cytochrome P450 enzymes.

Receptors: Like G-protein coupled receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,2,3-triazole derivatives, which are often studied for their bioactivity. Key structural analogues include:

Triazoles with aromatic substituents : Substitutions at the 1-, 4-, and 5-positions influence electronic properties and binding affinity. For example, replacing the benzodioxole group with a nitrobenzene moiety reduces steric bulk but may decrease metabolic stability.

Pyridine-containing triazoles : The pyridin-3-yl group enhances solubility and hydrogen-bonding capacity compared to phenyl or alkyl substituents.

Carboxamide derivatives : The carboxamide linker improves conformational rigidity, which is critical for target engagement.

Methodological Insights from Evidence

- SHELX refinements : Used to resolve bond lengths and angles, critical for comparing steric and electronic profiles of substituents .

- WinGX/ORTEP : Enables visualization of molecular packing and hydrogen-bonding networks, which differentiate solubility and crystallinity among analogues .

Hypothetical Comparative Table (Based on Structural Features)

| Compound Name | Substituent at Position 1 | Substituent at Position 5 | Carboxamide Group | Key Properties (Hypothetical) |

|---|---|---|---|---|

| Target Compound | 3,4-Dimethylphenyl | Pyridin-3-yl | Yes | High rigidity, moderate solubility |

| Analogue A (Nitrobenzene variant) | 3-Nitrophenyl | Pyridin-3-yl | Yes | Increased polarity, lower stability |

| Analogue B (Phenyl variant) | Phenyl | Phenyl | No | Low solubility, high crystallinity |

Research Implications

- Electronic Effects : The benzodioxole group’s electron-rich nature may enhance π-π stacking interactions compared to nitro or alkyl groups.

- Tools for Validation : SHELXL refinements and WinGX-based geometry analysis would quantify these differences in published studies.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a benzodioxole moiety, a triazole ring, and various aromatic substituents, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to binding.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.

Table 1: Summary of Anticancer Activity

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that triazole compounds can exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membrane integrity or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Efficacy

| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Inhibition | 32 µg/mL | |

| Escherichia coli | Moderate inhibition | 64 µg/mL | |

| Candida albicans | Effective | 16 µg/mL |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance:

- Phospholipase Inhibition : Similar compounds have been shown to inhibit lysosomal phospholipases, which are critical in maintaining cellular lipid homeostasis. This inhibition can lead to phospholipidosis and may serve as a predictive marker for drug-induced toxicity .

- G Protein-Coupled Receptors : Some derivatives engage with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular responses to external stimuli .

Case Study 1: Anticancer Efficacy in Preclinical Models

A preclinical study evaluated the efficacy of a triazole derivative in mouse models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting strong anticancer potential. The study highlighted the role of apoptosis induction as a primary mechanism.

Case Study 2: Broad-Spectrum Antimicrobial Activity

In another study focusing on antimicrobial properties, a series of triazole derivatives were tested against clinical isolates of bacteria and fungi. The results demonstrated that certain modifications to the triazole ring enhanced activity against resistant strains of Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

- Methodology : The compound’s synthesis likely involves multi-step condensation reactions. A general approach includes:

Core scaffold assembly : Formation of the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in analogous triazole-carboxamide syntheses .

Functionalization : Subsequent coupling of the benzodioxol-5-yl and 3,4-dimethylphenyl groups using carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt), as described for structurally related pyrazole-carboxamides .

Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product.

- Validation : Confirm regiochemistry via -NMR (e.g., triazole proton splitting patterns) and LC-MS for purity.

Q. How can researchers validate the crystallographic structure of this compound?

- Methodology :

Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in a solvent system (e.g., DMSO/water). Use SHELXL for refinement , ensuring anisotropic displacement parameters for non-H atoms.

Data interpretation : Analyze bond lengths (e.g., triazole C-N bonds ~1.31–1.34 Å) and angles to confirm stereoelectronic effects from substituents .

Software tools : WinGX/ORTEP for visualization and metric analysis of molecular geometry .

Advanced Research Questions

Q. How can structural modifications of the benzodioxole or pyridinyl groups impact biological activity?

- Experimental design :

SAR studies : Synthesize analogs with halogenated benzodioxole (e.g., 5-Cl substitution) or pyridinyl variants (e.g., 4-pyridyl vs. 3-pyridyl).

Activity assays : Test against target enzymes (e.g., kinases or cytochrome P450 isoforms) using fluorescence polarization or SPR .

Data analysis : Correlate substituent electronegativity/logP with IC values to identify pharmacophoric requirements.

- Contradiction resolution : If activity trends contradict computational predictions (e.g., docking scores), re-evaluate solvation effects using MD simulations .

Q. What strategies resolve discrepancies between computational modeling and experimental binding data for this compound?

- Methodology :

Revisiting force fields : Use AMBER or CHARMM with explicit solvent models to refine docking poses .

Crystallographic validation : Compare SCXRD-derived ligand-protein interactions with docking results (e.g., hydrogen-bonding networks) .

Thermodynamic profiling : Perform ITC to measure binding entropy/enthalpy, addressing discrepancies arising from conformational flexibility .

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising regioselectivity?

- Methodology :

DoE (Design of Experiments) : Apply Taguchi or response surface methods to optimize CuAAC conditions (e.g., catalyst loading, temperature) .

Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side-product formation .

In-line monitoring : Use FTIR or Raman spectroscopy for real-time tracking of intermediate formation .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different solvents?

- Methodology :

Re-measure solubility : Use standardized shake-flask methods with HPLC quantification .

Solvent parameter analysis : Correlate solubility with Hansen solubility parameters (δ, δ, δ) to identify outliers .

Crystallinity effects : Assess amorphous vs. crystalline forms via PXRD, as polymorphic states dramatically alter solubility .

Q. What explains inconsistencies in biological activity across assay platforms (e.g., cell-free vs. cell-based)?

- Hypothesis testing :

Membrane permeability : Measure logD at pH 7.4 to evaluate passive diffusion limitations in cell-based assays .

Metabolic stability : Incubate the compound with liver microsomes to assess CYP-mediated degradation, which may reduce efficacy in vivo .

Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners in cellular environments .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.